molecular formula C14H23BO2 B14622421 Bis(2-methylpropyl) phenylboronate CAS No. 59024-15-6

Bis(2-methylpropyl) phenylboronate

Cat. No.: B14622421
CAS No.: 59024-15-6
M. Wt: 234.14 g/mol
InChI Key: UPLVMRRRACFUAW-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) phenylboronate is an organoboron compound that features a phenyl group bonded to a boron atom, which is further bonded to two 2-methylpropyl groups. This compound is part of the boronic ester family, known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic esters are valued for their stability and reactivity, making them essential in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) phenylboronate typically involves the reaction of phenylboronic acid with 2-methylpropanol under dehydrating conditions. A common method includes:

    Reactants: Phenylboronic acid and 2-methylpropanol.

    Catalyst: Acidic or basic catalyst to facilitate esterification.

    Conditions: The reaction is often carried out under reflux with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming phenylboronic acid and corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Substitution: Nucleophiles such as amines or alcohols can be used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Oxidation: Phenylboronic acid and 2-methylpropanol.

    Substitution: Various substituted phenylboronates.

    Coupling: Biaryl compounds.

Scientific Research Applications

Bis(2-methylpropyl) phenylboronate finds applications across multiple fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which bis(2-methylpropyl) phenylboronate exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Bis(pinacolato)diboron
  • 2-Methylpropylboronic acid

Comparison:

  • Phenylboronic acid: Unlike bis(2-methylpropyl) phenylboronate, phenylboronic acid is more prone to hydrolysis and less stable under certain conditions.
  • Bis(pinacolato)diboron: This compound is used in similar coupling reactions but offers different reactivity and stability profiles.
  • 2-Methylpropylboronic acid: Shares similar reactivity but lacks the phenyl group, affecting its overall chemical behavior and applications.

This compound stands out due to its unique combination of stability and reactivity, making it a versatile reagent in various chemical processes.

Properties

CAS No.

59024-15-6

Molecular Formula

C14H23BO2

Molecular Weight

234.14 g/mol

IUPAC Name

bis(2-methylpropoxy)-phenylborane

InChI

InChI=1S/C14H23BO2/c1-12(2)10-16-15(17-11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

UPLVMRRRACFUAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(OCC(C)C)OCC(C)C

Origin of Product

United States

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